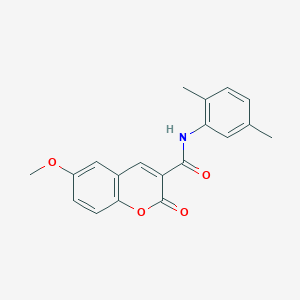
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide, also known as EPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EPM belongs to the class of N-aryloxyalkylamides, which are known to possess analgesic, anti-inflammatory, and anti-convulsant properties.
Aplicaciones Científicas De Investigación
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been extensively studied in various scientific research applications, including its analgesic, anti-inflammatory, and anti-convulsant properties. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation. Additionally, N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to have anti-convulsant effects in animal models of epilepsy.
Mecanismo De Acción
The mechanism of action of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated sodium channels. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to inhibit the release of glutamate, substance P, and calcitonin gene-related peptide, which are all involved in pain transmission. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated sodium channels, and the reduction of oxidative stress. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its relatively low toxicity and high solubility in water. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is also stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of experimental settings. However, one limitation of using N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is its relatively low potency compared to other analgesic and anti-inflammatory drugs, which may limit its effectiveness in certain experimental models.
Direcciones Futuras
There are many potential future directions for N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide research, including the development of more potent analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in other disease models. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide and to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
The synthesis of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide involves the reaction between 2-methylphenol and 3-ethylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with chloroacetic acid to form N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide. The yield of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is around 60-70%, and the purity can be increased through recrystallization.
Propiedades
IUPAC Name |
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-14-8-6-9-15(11-14)18-17(19)12-20-16-10-5-4-7-13(16)2/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROVDJGHJLUHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)

![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)

![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)
![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)


![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)
